Methyl 10-undecynoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl undec-10-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h1H,4-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFNJLOAXFOJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339157 | |
| Record name | Methyl 10-undecynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2777-66-4 | |
| Record name | Methyl 10-undecynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2777-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Broader Canvas: Fatty Acid Esters in Modern Chemistry
Fatty acid esters are a class of organic compounds that are widespread in nature and have found extensive application in various scientific and industrial fields. taylorandfrancis.comresearchgate.net These compounds, formed from the reaction of a fatty acid with an alcohol, are fundamental to the composition of fats and oils. ebsco.com In the realm of contemporary chemical research, their significance extends far beyond their natural roles. They are pivotal as renewable feedstocks, with compounds like oleic and undecylenic acids serving as starting materials for the synthesis of polyols and polyurethanes. mdpi.com
The diverse applications of fatty acid esters include their use as flavoring agents, in the production of synthetic materials like polyesters, and even in pharmaceuticals. ebsco.com Their utility is further expanded through chemical modifications, such as the introduction of hydroxyl groups, to create fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govmdpi.com These modified esters exhibit a range of biological activities and are a subject of ongoing research. nih.govmdpi.com The esterification process itself is a cornerstone of organic chemistry, enabling the production of these valuable compounds for a multitude of uses, from emulsifiers in food and cosmetics to lubricants for plastics. taylorandfrancis.com
Methyl 10 Undecynoate: a Multifaceted Synthetic Tool
Overview of Historical and Contemporary Synthesis Approaches
The synthesis of this compound can be achieved through various chemical pathways, ranging from classical esterification reactions to modern methods utilizing renewable resources. These approaches leverage different precursors and reaction mechanisms to yield the target alkyne ester.
Esterification Reactions of 10-Undecynoic Acid
A primary and direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 10-undecynoic acid. jst.go.jp This reaction typically involves reacting the acid with methanol in the presence of a catalyst.
Commonly, a strong acid catalyst such as sulfuric acid is employed to facilitate the reaction under reflux conditions. cdnsciencepub.com For instance, heating 10-undecynoic acid with methanol and a trace amount of sulfuric acid for several hours can produce the methyl ester in good yield. cdnsciencepub.com An alternative, milder method involves the use of diazomethane, which readily converts the carboxylic acid to its methyl ester. prepchem.com
Enzyme-catalyzed esterification has also been reported as a viable, "green" alternative. chemicalbook.com Lipases, for example, can be used to catalyze the esterification of 10-undecynoic acid, offering high selectivity and avoiding the harsh conditions of traditional acid catalysis. rsc.org
Derivations from Ricinoleic Acid and Undecenoic Acid Feedstocks
This compound can be synthesized from precursors derived from castor oil, a renewable feedstock. researchgate.net The primary fatty acid in castor oil is ricinoleic acid, which can be converted to undecenoic acid. mdpi.comresearchgate.net Undecenoic acid and its methyl ester, methyl 10-undecenoate, serve as key intermediates. researchgate.netresearchgate.netrsc.org
A common strategy to introduce the alkyne functionality is through dehydrohalogenation reactions. chemistrytalk.org This pathway typically starts with undecenoic acid or its methyl ester, methyl 10-undecenoate. mdpi.comresearchgate.net The terminal double bond is first halogenated, usually with bromine, to form a vicinal dihalide. mdpi.comresearchgate.netresearchgate.net This dihalide then undergoes a double dehydrobromination reaction, typically using a strong base like sodium amide in liquid ammonia, to create the triple bond, yielding the corresponding alkyne. jove.comlibretexts.orgbyjus.comchemistrysteps.com This elimination process is a standard method for converting alkenes to alkynes. chemicalbook.com
Pyrolysis of ricinoleic acid or its esters, derived from castor oil, is a major industrial method for producing undecenoic acid and its derivatives. mdpi.comwikipedia.org The process involves heating the methyl ester of ricinoleic acid (methyl ricinoleate) at high temperatures (around 500–600 °C), often in the presence of steam, which causes it to crack. wikipedia.orgsci-hub.sescispace.com This thermal decomposition yields methyl 10-undecenoate and heptanal (B48729) as the primary products. wikipedia.orgache-pub.org.rsgoogle.com Microwave-assisted pyrolysis has been shown to improve the yield of methyl 10-undecenoate from methyl ricinoleate (B1264116), with yields reaching 77% at 500 °C. sci-hub.se
| Pyrolysis Method | Temperature (°C) | Precursor | Product Yield | Reference |
|---|---|---|---|---|
| Conventional | 550 | Methyl Ricinoleate | 44.15% (as undecylenic acid) | gychbjb.com |
| Microwave-assisted | 500 | Methyl Ricinoleate | 77 wt% | sci-hub.se |
| Continuous Pilot-Plant Reactor | 530 | Methyl Ester of Castor Oil | Not specified directly for methyl undecenoate | ache-pub.org.rs |
Alkylation Reactions Involving Silver Acetylides
Another synthetic approach involves the use of acetylide anions as nucleophiles. libretexts.orgmasterorganicchemistry.com In this method, a terminal alkyne is deprotonated by a strong base to form an acetylide. masterorganicchemistry.com While sodium amide is a common base, silver acetylides can also be employed in specific alkylation reactions. cdnsciencepub.commdpi.com
The synthesis can start with the preparation of the silver derivative of an acetylenic compound. cdnsciencepub.com For example, the silver derivative of this compound itself can be prepared by reacting the ester with an ammoniacal silver nitrate (B79036) solution. cdnsciencepub.com More generally, a smaller silver acetylide could be alkylated with a suitable halo-ester to construct the carbon chain of this compound. The reaction of silver acetylides with alkyl halides can proceed to form a new carbon-carbon bond. cdnsciencepub.com Recent studies have also explored silver-catalyzed reactions where a silver acetylide is formed in situ and reacts with other organic molecules. nih.gov
| Synthetic Method | Precursor(s) | Key Reaction Step | Advantages | Disadvantages/Considerations |
|---|---|---|---|---|
| Esterification | 10-Undecynoic Acid, Methanol | Acid or enzyme-catalyzed esterification | Direct, potentially high yield | Requires the pre-synthesis of 10-undecynoic acid |
| Dehydrobromination | Methyl 10-undecenoate | Bromination followed by double dehydrobromination | Utilizes readily available alkene feedstock | Involves use of hazardous reagents like bromine and strong bases |
| Pyrolysis | Methyl Ricinoleate (from Castor Oil) | Thermal cracking | Direct conversion from a renewable resource | Requires high temperatures and specialized equipment |
| Alkylation of Silver Acetylides | A smaller terminal alkyne, a halo-ester | Nucleophilic substitution (SN2) | Builds the carbon chain methodically | Can be a multi-step process, silver reagents can be costly |
Utilization of Renewable Feedstocks and Bio-Based Precursors
The synthesis of this compound is heavily reliant on renewable feedstocks, primarily castor oil. researchgate.netrsc.orgmdpi.com Castor oil is a valuable bio-based chemical source because its main component, ricinoleic acid, can be readily transformed into other useful chemicals. mdpi.comresearchgate.netieabioenergy.com
The pyrolysis of castor oil or its transesterified product, methyl ricinoleate, directly yields undecenoic acid derivatives, which are precursors to this compound. scispace.comache-pub.org.rsrsc.org This makes castor oil a sustainable starting material for the production of long-chain aliphatic compounds. researchgate.net The use of such bio-based feedstocks is a key aspect of green chemistry, aiming to replace petrochemical sources for the production of chemicals and materials. nih.govpsu.edunrel.gov
Beyond just being a precursor, the fatty acid-based structure of these molecules allows for their use in creating bio-based polymers like polyesters and polyamides. researchgate.netrsc.org The terminal alkyne group of this compound is particularly useful as it can undergo further reactions, such as cyclotrimerization, to create novel bio-based aromatic compounds. mdpi.comcapes.gov.br The use of enzymes, such as lipases, in the synthesis and modification of these fatty acid derivatives further enhances the "green" credentials of these processes by allowing reactions to occur under milder, solvent-free conditions. rsc.orgmdpi.com
Castor Oil Derivatives as Key Starting Materials
Two primary pathways emanate from castor oil: one proceeding through the pyrolysis of methyl ricinoleate and the other through the pyrolysis of ricinoleic acid itself.
Pathway A: Synthesis via Methyl Ricinoleate
Transesterification of Castor Oil: The initial step involves the transesterification of castor oil with methanol to produce methyl ricinoleate. This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or sodium methoxide. sciencemadness.orgchemicalbook.com This process converts the triglyceride structure of the oil into its constituent fatty acid methyl esters, with methyl ricinoleate being the most abundant product. prepchem.com
Pyrolysis of Methyl Ricinoleate: The methyl ricinoleate is then subjected to thermal cracking, or pyrolysis, at high temperatures (typically 450-600°C). chemicalbook.com This reaction cleaves the C11-C12 bond of the ricinoleate backbone, yielding two primary products: methyl 10-undecenoate and heptanal. rsc.orgwikipedia.org Microwave-assisted pyrolysis has been shown to improve yields, with one study achieving a 77 wt.% yield of methyl 10-undecenoate at 500°C. chemicalbook.com
| Pyrolysis Method | Starting Material | Temperature (°C) | Key Products | Yield (UAME) |
| Conventional Tubular Reactor | Methyl Ricinoleate | 480–650 | Methyl 10-undecenoate (UAME), Heptanal | Variable, prone to coking |
| Microwave-Assisted | Methyl Ricinoleate | 500 | Methyl 10-undecenoate (UAME), Heptanal | 77 wt.% chemicalbook.com |
Conversion to this compound: The terminal alkene of methyl 10-undecenoate is converted to an alkyne. This is achieved through a two-step bromination-dehydrobromination sequence. tandfonline.com
Bromination: Methyl 10-undecenoate is treated with bromine, typically in an inert solvent like ether, to form the vicinal dibromide, methyl 10,11-dibromoundecanoate.
Dehydrobromination: The resulting dibromide is then treated with a strong base, such as potassium hydroxide in ethanol (B145695), under reflux conditions. tandfonline.com This process eliminates two molecules of hydrogen bromide (HBr) to create the triple bond, yielding 10-undecynoic acid after saponification of the ester. Subsequent re-esterification with methanol in the presence of an acid catalyst like sulfuric acid produces the final product, this compound. tandfonline.com
Pathway B: Synthesis via Undecylenic Acid
Hydrolysis of Castor Oil: Castor oil is first hydrolyzed to yield its constituent fatty acids, primarily ricinoleic acid, and glycerol.
Pyrolysis of Ricinoleic Acid: Ricinoleic acid is pyrolyzed under vacuum, a process that mirrors the cracking of its methyl ester. tandfonline.com This thermal decomposition yields undecylenic acid (10-undecenoic acid) and heptanal. tandfonline.com
Conversion to 10-Undecynoic Acid: Similar to the pathway for the methyl ester, undecylenic acid is converted to 10-undecynoic acid. The process involves bromination across the double bond followed by dehydrobromination with a base. chemicalbook.com Studies have investigated optimizing this dehydrobromination step to control the formation of terminal versus internal alkynes. tandfonline.comtandfonline.com
Esterification: The final step is the esterification of 10-undecynoic acid with methanol. sigmaaldrich.com This can be accomplished using standard methods, such as refluxing with a catalytic amount of sulfuric acid or by using milder reagents like diazomethane, to afford this compound. prepchem.comtandfonline.com
| Esterification of 10-Undecynoic Acid | Reagents | Conditions | Product |
| Fischer Esterification | Methanol, Sulfuric Acid (trace) | Reflux for 4 hours | This compound sigmaaldrich.com |
| Diazomethane Reaction | Diazomethane | - | This compound prepchem.com |
Both synthetic routes effectively utilize castor oil as a renewable starting material, transforming it through a series of well-established chemical reactions into the more complex and valuable chemical intermediate, this compound.
Reactivity and Transformational Pathways of Methyl 10 Undecynoate
Carbon-Carbon Bond Forming Reactions
The terminal alkyne of methyl 10-undecynoate (B13358998) is a key functional group for various carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of valuable molecules.
Hydroformylation for Bifunctional Precursors
While the hydroformylation of methyl 10-undecynoate is not extensively detailed in the available literature, the hydroformylation of its corresponding alkene, methyl 10-undecenoate, is a well-established method for producing bifunctional polymer precursors. researchgate.net This reaction, also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The rhodium-catalyzed, cyclodextrin-mediated aqueous biphasic hydroformylation of methyl 10-undecenoate yields methyl 12-oxododecanoate. acs.org This process is significant for creating linear ω-amino/ω-hydroxy esters and dicarboxylic acids, which are important monomers for biobased aliphatic polycondensates. acs.org
The general mechanism for the hydroformylation of alkenes involves the formation of a metal-hydride complex that coordinates with the alkene, followed by insertion into the metal-hydride bond, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the aldehyde product. digimat.in For terminal alkynes, hydroformylation can also be achieved, and density functional theory studies on acetylene (B1199291) hydroformylation suggest a similar catalytic cycle. acs.org
Table 1: Hydroformylation of Unsaturated Methyl Esters
| Substrate | Catalyst System | Product | Application |
|---|---|---|---|
| Methyl 10-undecenoate | Rh-catalyzed, cyclodextrin-mediated | Methyl 12-oxododecanoate | Precursor for biobased polycondensates acs.org |
| Methyl 9-decenoate | Rh-catalyzed, cyclodextrin-mediated | Methyl 11-oxoundecanoate | Precursor for biobased polycondensates acs.org |
Aminocarbonylation to α,ω-Ester Amides
Methyl 10-undecenoate can be converted into α,ω-ester amides through aminocarbonylation. researchgate.net This reaction involves the use of a palladium catalyst. In a study, the aminocarbonylation of unsaturated esters, including methyl 10-undecenoate derived from castor oil, in the presence of carbon monoxide and aniline (B41778) with a palladium complex of 1,2-bis-(ditertbutylphosphinomethyl)benzene, resulted in the formation of α,ω-ester amides with high linear selectivity. nih.govrsc.org The addition of 2-naphthol (B1666908) and sodium or potassium iodide was found to significantly increase the reaction rates and catalyst stability. nih.govrsc.org These ester amides are valuable as they can be potentially reduced to produce monomers for polyamides and polyester (B1180765) amides. rsc.org
Transition Metal-Catalyzed Cyclotrimerization Reactions
The terminal alkyne functionality of this compound makes it an excellent substrate for transition metal-catalyzed [2+2+2] cyclotrimerization reactions to form substituted aromatic compounds. hugendubel.dersc.orgnih.gov This powerful reaction allows for the assembly of arene rings from three alkyne units. acs.org Specifically, the cyclotrimerization of this compound leads to the regioselective formation of a 1,3,5-trisubstituted benzene (B151609) derivative. hugendubel.de This resulting aromatic tri-ester can then be reduced to yield a biobased aromatic triol, 1,3,5-(9-hydroxynonyl)benzene. hugendubel.dersc.orgnih.gov These triols are valuable precursors for the synthesis of novel biobased segmented polyurethanes. hugendubel.dersc.orgnih.gov The development of efficient catalysts for alkyne cyclotrimerization is an active area of research, with various transition metals like cobalt and nickel being investigated. acs.orgacs.org
Table 2: Synthesis of Biobased Aromatic Triols via Cyclotrimerization
| Alkyne Fatty Acid Methyl Ester | Key Reaction Step | Intermediate Product | Final Product (after reduction) |
|---|---|---|---|
| This compound | Transition-metal-catalyzed cyclotrimerization | 1,3,5-Tris(8-methoxycarbonyloctyl)benzene | 1,3,5-(9-Hydroxynonyl)benzene hugendubel.dersc.orgnih.gov |
| Methyl 9-octadecynoate | Transition-metal-catalyzed cyclotrimerization | 1,3,5-Tris(7-methoxycarbonylheptyl)-2,4,6-octylbenzene | 1,3,5-(8-Hydroxyoctyl)-2,4,6-octylbenzene hugendubel.dersc.orgnih.gov |
Omega-Arylation and Methoxycarbonylation
The functionalization of the terminal alkyne of this compound can also be achieved through omega-arylation and methoxycarbonylation. While specific studies on the omega-arylation of this compound are not prevalent, the arylation of terminal alkynes is a well-known transformation in organic synthesis. rsc.org This reaction, often achieved through Sonogashira-type coupling, involves the formation of a carbon-carbon bond between the terminal alkyne (sp-hybridized carbon) and an aryl group (sp2-hybridized carbon). Various catalytic systems, including palladium and dual gold/photoredox systems, have been developed for this purpose, allowing for the synthesis of a wide range of arylalkynes under mild conditions. rsc.org
Methoxycarbonylation of the related alkene, methyl 10-undecenoate, has been demonstrated to produce linear 1,12-dimethyl dodecanedioate. digimat.innih.gov This reaction is typically catalyzed by palladium complexes and involves the addition of a methoxycarbonyl group (-COOCH3) across the double bond. digimat.innih.gov The resulting linear α,ω-diester is a valuable bio-monomer for the production of bio-based polyamides. digimat.in
Addition Reactions to the Terminal Unsaturated Moiety
The terminal triple bond of this compound is susceptible to various addition reactions, providing another avenue for its chemical modification.
Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across the triple bond of this compound, is a key reaction for the synthesis of organosilicon compounds. This reaction can be catalyzed by various transition metal complexes, with platinum-based catalysts being widely used. The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the metal center, followed by coordination of the alkyne, migratory insertion into the metal-hydride bond, and finally, reductive elimination of the resulting vinylsilane product.
Methyl 10-undecenoate (the corresponding alkene) has been used to modify the commercial silicone monomer 1,3,5,7-tetramethylcyclotetrasiloxane for the preparation of silicone hollow nano/microstructures in water. researchgate.net Additionally, the hydrosilylation of this compound has been carried out on porous silicon surfaces, mediated by the Lewis acid ethylaluminum dichloride (EtAlCl2). This process results in a methyl ester-terminated surface, demonstrating the utility of this reaction in surface modification.
Thiol-Ene and Thiol-Yne Click Chemistry
The terminal alkyne of this compound is highly susceptible to "click" reactions, particularly thiol-yne additions. This reaction provides an efficient pathway for creating new carbon-sulfur bonds. The thiol-yne reaction can proceed via a two-step radical-mediated process where two thiol molecules add across the alkyne. d-nb.inforsc.org The initial step involves the addition of a thiyl radical to the alkyne, forming a vinyl sulfide (B99878) intermediate. techscience.cn This intermediate can then react with a second thiol molecule in a thiol-ene type coupling. techscience.cnrsc.org
These reactions can be initiated by photo- or thermo-initiators. d-nb.info The choice of catalyst and reaction conditions can control the outcome, allowing for either mono-addition to yield vinyl sulfides or double-addition to produce dithioethers. d-nb.info This high reactivity and selectivity make the thiol-yne reaction a robust method for synthesizing sulfur-containing polymers and functionalizing surfaces. techscience.cnd-nb.info For instance, the reaction has been utilized to create thiol-reactive linear polyurethanes from derivatives of 10-undecynoic acid. techscience.cnresearchgate.net
Table 1: Thiol-Yne Reactions Involving Undecynoate Derivatives This table is interactive. Click on the headers to sort.
| Reactant | Thiol | Product Type | Application | Reference |
|---|---|---|---|---|
| 10-Undecynol | 2-Mercaptoethanol | Vinyl-sulphide-containing diol | Synthesis of thiol-reactive linear polyurethane | techscience.cn |
| Dialkynes | Dithiols | Cross-linked networks | High refractive index materials | rsc.org |
Hydroboration Reactions and Boronic Acid Formation
The terminal alkyne of this compound can undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond across the carbon-carbon triple bond. This process is a key step in the synthesis of organoborane intermediates, which can be further transformed into other functional groups like alcohols or boronic acids. prepchem.comlibretexts.org The hydroboration of alkenes and alkynes typically proceeds with anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon. masterorganicchemistry.comyoutube.comyoutube.com
In a specific application, this compound was hydroborated using catecholborane. prepchem.com This reaction led to the formation of the corresponding boronic acid derivative in high yield. prepchem.com The subsequent oxidation of the organoborane intermediate, often with hydrogen peroxide in a basic solution, can yield an alcohol. libretexts.org The choice of hydroborating agent, such as borane (B79455) dimethyl sulfide (BMS) or 9-borabicyclo[3.3.1]nonane (9-BBN), can influence the selectivity of the reaction, especially in molecules with multiple reactive sites like the ester group. eujournal.org
Table 2: Hydroboration of this compound This table is interactive. Click on the headers to sort.
| Hydroborating Agent | Intermediate Product | Final Product (after hydrolysis/oxidation) | Yield | Reference |
|---|
Integration into Ring-Opening Polymerization Initiations
The functional groups of this compound allow for its integration into polymerization processes, including ring-opening polymerization (ROP). wikipedia.org ROP is a chain-growth polymerization method where a cyclic monomer is opened by a reactive center, which can be cationic, anionic, or radical. wikipedia.orgmdpi.com To be used as an initiator, a molecule typically requires a group that can generate this reactive center.
Derivatives of this compound can be transformed into initiators for ROP. For example, the ester group can be reduced to an alcohol, which can then be converted into an alkyl sulfonate like a tosylate or triflate. ugent.be These alkyl sulfonates are effective initiators for the cationic ring-opening polymerization (CROP) of monomers such as 2-oxazolines. ugent.be The terminal alkyne group remains available on the initiator, allowing for its incorporation at the start of the polymer chain. This "clickable" alkyne handle can then be used for post-polymerization modification using reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of functionalized and complex polymer architectures. nih.gov
Derivatization Strategies for Advanced Functional Molecules
Synthesis of Carborane-Containing Derivatives
This compound serves as a precursor for the synthesis of carborane-containing molecules. Carboranes are polyhedral boron-carbon clusters that can be incorporated into materials to modify their properties. researchgate.net The synthesis of these derivatives often involves the reaction of an alkyne with a boron hydride cluster, such as decaborane (B607025) (B₁₀H₁₄). google.com
A common method involves the adduction of the alkyne in this compound with decaborane. google.com This reaction, typically carried out in a solvent like acetonitrile, results in the formation of a cage-type carborane structure where the undecynoate chain is attached to the cluster. google.com This strategy allows for the introduction of a long, flexible, and functionalizable chain onto the rigid carborane cage, creating molecules with potential applications as plasticizers or energetic materials. google.com
Preparation of Diverse Heterocyclic Compounds
The alkyne functionality of this compound is a key feature for the construction of various heterocyclic rings through cycloaddition reactions. rsc.orgresearchgate.net
One of the most important transformations is the synthesis of isoxazoles. ijcce.ac.irresearchgate.net Isoxazoles can be prepared from the terminal alkyne of this compound via a [3+2] cycloaddition reaction. nanobioletters.comd-nb.info In this reaction, the alkyne acts as the dipolarophile, reacting with a nitrile oxide dipole. nanobioletters.com
The nitrile oxide is typically generated in situ from an aldoxime using an oxidizing agent like sodium hypochlorite. rsc.org The reaction proceeds to form a 3,5-disubstituted isoxazole (B147169) ring, where the undecanoate chain is attached at the 5-position. This method provides a direct route to fatty acid-derived isoxazoles, which are of interest in medicinal chemistry and materials science. rsc.orgijcce.ac.ir
Triazole Synthesis via Click Chemistry Approaches
The terminal alkyne group of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govbeilstein-journals.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are valuable structural motifs in medicinal chemistry and materials science. nih.govjapsonline.com The CuAAC reaction is known for its reliability, specificity, and biocompatibility. dovepress.com
The general transformation involves the reaction of this compound with a suitable organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. beilstein-journals.org This process is highly modular, allowing for the synthesis of a diverse library of triazole-functionalized undecynoates by simply varying the azide component. bohrium.com Triazole molecules formed through this method are more than passive linkers; they can engage in hydrogen bonding and dipole interactions with biological targets. nih.gov
Table 1: General Scheme for Triazole Synthesis from this compound via CuAAC
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) | Methyl 11-(4-alkyl/aryl-1H-1,2,3-triazol-1-yl)undecanoate |
Tetrazole Functionalization
While the direct conversion of an alkyne to a tetrazole is not a standard synthetic route, the functional groups of this compound allow for its transformation into a suitable precursor for tetrazole synthesis. A plausible multi-step pathway involves converting the ester group into a nitrile, which can then undergo a cycloaddition reaction to form the tetrazole ring. nih.govchalcogen.ro Tetrazoles are recognized as bioisosteres of carboxylic acids and are important in medicinal chemistry. derpharmachemica.com
The proposed synthetic sequence would be:
Ammonolysis: The methyl ester of this compound is first converted to the corresponding primary amide, 10-undecynamide, by reacting it with ammonia.
Dehydration: The resulting amide is then dehydrated using a standard dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) to yield 10-undecynenitrile.
Cycloaddition: The terminal nitrile group of 10-undecynenitrile can then undergo a [3+2] cycloaddition with an azide source, typically sodium azide in the presence of an acid catalyst like ammonium (B1175870) chloride or a Lewis acid, to form the final product, methyl 5-(non-9-yn-1-yl)-1H-tetrazole. nih.gov
Table 2: Proposed Pathway for Tetrazole Functionalization
| Step | Starting Material | Reagents | Intermediate/Product |
| 1. Ammonolysis | This compound | Ammonia (NH₃) | 10-Undecynamide |
| 2. Dehydration | 10-Undecynamide | Dehydrating Agent (e.g., POCl₃) | 10-Undecynenitrile |
| 3. Cycloaddition | 10-Undecynenitrile | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Methyl 5-(non-9-yn-1-yl)-1H-tetrazole |
Transesterification Reactions with Polymeric Substrates
The ester functionality of this compound enables it to readily participate in transesterification reactions. This process is crucial for producing new bio-based polyesters and for the chemical recycling or modification of existing polymers. youtube.comrsc.org These reactions typically require a catalyst to proceed efficiently. researchgate.net
One significant application is the synthesis of α,ω-diene monomers, which are precursors for producing long-chain aliphatic polyesters via acyclic diene metathesis (ADMET) polymerization. For instance, the transesterification of ethyl-10-undecenoate (a close analogue) with 1,4-cyclohexanedimethanol (B133615) using a recyclable Cu-deposited V₂O₅ catalyst yields the corresponding α,ω-diene monomer efficiently. nih.gov
Furthermore, methyl 10-undecenoate has been used as a model compound for the chemical recycling of aliphatic polyesters. Efficient transesterification and depolymerization of polymers like poly(ethylene adipate) (PEA) have been demonstrated using (Cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) catalysts. youtube.comresearchgate.net This reaction breaks down the polymer into its constituent monomers or oligomers, which can then be repolymerized, contributing to a circular economy for plastics. researchgate.net The activity of these titanium catalysts often increases at higher temperatures without a loss of selectivity. youtube.com
Table 3: Research Findings on Transesterification with Methyl Undecenoate/Undecynoate
| Substrate | Catalyst | Reaction Conditions | Key Outcome | Reference |
| Poly(ethylene adipate) (PEA) | (Cyclopentadienyl)titanium trichloride (CpTiCl₃) | Mixed with ethanol (B145695) and catalyst | Depolymerization of PEA into monomers with high selectivity. | youtube.com |
| 1,4-Cyclohexanedimethanol | Cu-deposited V₂O₅ | 100 °C, 23 h | Synthesis of α,ω-diene monomer for biobased polyesters. | nih.gov |
| Bio-based methyl diester | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Not specified | Synthesis of polyesters and poly(ester-amide)s with high molar masses. | rsc.orgresearchgate.net |
Applications in Advanced Materials Science and Polymer Chemistry
Polymer Synthesis and Modification Strategies
The unique chemical structure of methyl 10-undecynoate (B13358998) allows for its integration into various polymer systems through distinct chemical pathways.
In acyclic diene metathesis (ADMET) polymerization, a step-growth condensation reaction, precise control over molecular weight is crucial for tailoring the final properties of the polymer. Methyl 10-undecenoate, a closely related derivative, functions effectively as a chain-stopping or chain-transfer agent. chemicalbook.commdpi.com By participating in the metathesis reaction, this monofunctional molecule terminates the growing polymer chain, allowing for the regulation of the polymer's molecular weight. chemicalbook.comresearchgate.net Research has demonstrated that the addition of methyl 10-undecenoate can tune the molecular weight of polyesters within a range of 10 to 45 kDa. chemicalbook.com This technique has been applied to control the molecular weight of bio-based polyesters derived from monomers like undec-10-en-1-yl undec-10-enoate (B1210307), yielding polymers with number-average molecular weights (Mn) in the range of 22,000 to 26,500 g/mol . mdpi.com Similarly, it has been used to prepare polyester-polyols with molecular weights ranging from 3,700 to 7,300 Da. dokumen.pub
Table 1: Effect of Methyl 10-undecenoate as a Chain Stopper in ADMET Polymerization
| Polymer System | Monomers | Catalyst | Chain Stopper (mol%) | Resulting Mn ( g/mol ) | Reference |
|---|---|---|---|---|---|
| Aliphatic Polyester (B1180765) | Long-chain α,ω-dienes | Ruthenium-based | Varies | 10,000 - 45,000 | chemicalbook.com |
| Bio-based Polyester (PE1) | undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. (G2) | Varies | 22,000 - 26,500 | mdpi.com |
Methyl 10-undecynoate is a key precursor for producing renewable monomers used in the synthesis of polyesters and poly(ester-amide)s. rsc.orgresearchgate.net Through reactions like transesterification, amidation, and thiol-ene coupling, it can be converted into various aliphatic diols and diesters. rsc.orgrsc.org These bio-based monomers are then polymerized, often with other renewable diesters, to yield semi-crystalline polymers with relatively high molar masses. rsc.orgresearchgate.net
The incorporation of amide functionalities into the polymer backbone, facilitated by derivatives of this compound, significantly influences the material's properties. rsc.org While the resulting fully aliphatic polyesters typically have glass transition temperatures (Tg) below ambient temperature, the introduction of amide groups can induce semi-crystallinity, with melting points observed from 22 °C to 127 °C. rsc.org This modification also enhances mechanical performance, with the Young's modulus increasing from 83 MPa to 363 MPa as the proportion of amide functions rises. rsc.org These polymers generally exhibit good thermal stability, with a 5% weight loss temperature recorded between 330–350 °C. rsc.orgresearchgate.net
Table 2: Properties of Renewable Polymers Derived from Methyl 10-undecenoate
| Polymer Type | Monomer Source | Resulting Mw ( g/mol ) | Thermal Properties | Mechanical Properties | Reference |
|---|---|---|---|---|---|
| Poly(ester-amide)s | Methyl 10-undecenoate derived diols/diesters | High Molar Mass | Tm: 22 to 127 °C; Td5%: 330–350 °C | Young's Modulus: 83 to 363 MPa | rsc.org |
This compound is a valuable precursor for creating specialized polyols, which are essential building blocks for polyurethanes. mdpi.comresearchgate.net One significant pathway involves the transition-metal-catalyzed cyclotrimerization of this compound to produce a bio-based aromatic triol. mdpi.comresearchgate.net This process creates a three-armed star-shaped molecule that can be used to introduce aromaticity and crosslinking sites into a polymer network. mdpi.comresearchgate.net
Another route involves thiol-yne coupling reactions. researchgate.nettechscience.cn By reacting this compound or its reduced alcohol form, 10-undecynol, with thiol-containing molecules like 2-mercaptoethanol, it is possible to synthesize linear diols. techscience.cnresearchgate.net These plant-oil-derived polyols can then be reacted with diisocyanates to form linear or network polyurethanes, offering a renewable alternative to petroleum-based products. mdpi.comresearchgate.net
Methyl 10-undecenoate is used to functionalize commercial silicone monomers to create novel materials capable of self-assembly. chemicalbook.comresearchgate.net In a key application, it is attached to 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) via a hydrosilylation reaction. chemicalbook.comresearchgate.net This reaction yields a modified monomer, tetra(11-methoxy-11-oxoundecyl)-tetramethylcyclotetrasiloxane, which has the ability to self-organize in water. researchgate.net Subsequent anionic ring-opening polymerization of this modified monomer leads to the formation of a silicone polymer that can form hollow nano- or microstructures in an aqueous medium without the need for surfactants. researchgate.net
The copolymerization of non-polar olefins like ethylene (B1197577) with polar monomers is a significant challenge in polymer science, as the catalysts required for each monomer type are often incompatible. mdpi.comtaylorfrancis.com However, recent advances have enabled the coordination copolymerization of ethylene with methyl 10-undecenoate (referred to as UAE in some studies). mdpi.com The use of specialized single-site nickel catalysts allows for the creation of functionalized polyethylenes under milder conditions than traditional high-pressure methods. mdpi.com These catalysts can produce copolymers with controlled microstructures. mdpi.com For instance, a supported phosphine-phenolate nickel catalyst has been shown to effectively copolymerize ethylene and methyl 10-undecenoate, yielding functionalized polyethylene (B3416737) with specific comonomer incorporation. mdpi.com This approach is advantageous for improving the surface and tensile properties of the resulting polyolefin. mdpi.com
Table 3: Copolymerization of Ethylene with Methyl 10-undecenoate (UAE)
| Catalyst Type | Activity (kg mol⁻¹ h⁻¹) | Mn (kg mol⁻¹) | UAE Incorporation (%) | Reference |
|---|---|---|---|---|
| Bisphosphine-monoxide Ni catalyst | 130 | 11.4 | 1.1 | mdpi.com |
| Phosphine-phenolate Ni catalyst | 140 | 12.5 | 1.0 | mdpi.com |
Development of Functional Polymer Architectures
The varied reactivity of this compound enables the design of complex and functional polymer architectures. Its role as a chain stopper in ADMET polymerization is a tool for producing block copolymers with controlled segment lengths. mdpi.comresearchgate.net The conversion of this compound into diols and triols is fundamental to creating network polymers, such as crosslinked polyurethanes, where the polyol's structure dictates the network density and resulting thermomechanical properties. mdpi.comresearchgate.netmdpi.com Furthermore, by serving as a precursor to monomers containing ester and amide linkages, it allows for the synthesis of copolyesters and poly(ester-amide)s with tunable crystallinity and mechanical strength. rsc.org The ability to graft it onto silicone monomers introduces self-assembly capabilities, leading to nanostructured materials. researchgate.net These strategies collectively demonstrate the utility of this compound in moving beyond simple linear homopolymers to sophisticated, functional polymer systems derived from a renewable feedstock.
Creation of Bifunctional Polymer Precursors
This compound serves as a valuable substrate for preparing bifunctional polymer precursors. chemicalbook.comsigmaaldrich.com Its two reactive sites, the terminal alkyne and the ester group, can be independently or sequentially modified to introduce various functionalities into a polymer backbone. This bifunctionality is crucial for designing complex macromolecules with tailored properties.
One key application involves the cyclotrimerization of the alkyne group. Researchers have synthesized novel bio-based aromatic triols by the transition-metal-catalyzed cyclotrimerization of this compound. acs.org This reaction creates a benzene (B151609) ring with three attached side chains. Subsequent reduction of the methyl ester groups on these chains yields terminal primary hydroxyl groups, resulting in a trifunctional alcohol (a triol). acs.org These triols can then be used as cross-linking agents or as central building blocks in the synthesis of networked polymers like polyurethanes. acs.org
Another approach to creating bifunctional precursors is through "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The terminal alkyne of this compound can readily react with azide-containing molecules to form stable triazole linkages. nih.gov This method has been used to attach various functional groups to polymers derived from this compound. For instance, in a study involving poly(3-hydroxyalkanoates) (PHAs) that incorporated 3-hydroxy-10-undecynoate units, the pendant alkyne groups were reacted with methyl-2-azidoacetate. nih.gov The successful formation of the triazole linkage was confirmed by the disappearance of the characteristic azide (B81097) and alkyne peaks in FTIR spectra and the appearance of a new proton signal in ¹H NMR analysis. nih.gov This demonstrates how the alkyne serves as a handle for post-polymerization modification, effectively creating a polymer precursor with new functionalities.
Furthermore, the ester group can undergo reactions like transesterification and amidation to introduce different linkages and functional groups. rsc.orgresearchgate.net By first reacting methyl 10-undecenoate (a related compound often used alongside or derived from the undecynoate) through amidation and thiol-ene reactions, various diols with ester-amide and diamide (B1670390) linkages can be created. rsc.org These resulting bifunctional molecules can then be polymerized to form advanced poly(ester-amide)s. rsc.orgresearchgate.net
Synthesis of Telechelic Polymers
Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. wikipedia.org These polymers are highly valuable as prepolymers for synthesizing more complex structures such as block copolymers and polymer networks. wikipedia.orgrsc.org this compound and its derivatives are instrumental in the synthesis of telechelic polymers, particularly through Acyclic Diene Metathesis (ADMET) polymerization.
In ADMET polymerization, a diene monomer is polymerized with the release of a small molecule, typically ethylene. Methyl 10-undecenoate (or more commonly, its reduced form, methyl 10-undecenoate) acts as a chain-stopper or chain transfer agent. sigmaaldrich.commdpi.com Because it has only one polymerizable double bond, its incorporation into a growing polymer chain effectively terminates that chain, leaving its methyl ester group at the chain end.
By controlling the ratio of the diene monomer to the methyl 10-undecenoate chain stopper, the molecular weight of the resulting polymer can be precisely tuned. sigmaaldrich.commdpi.com Research has shown that this method can control the molecular weight of polyesters in a range from 10 to 45 kDa. sigmaaldrich.comsigmaaldrich.com This control is critical for producing telechelic polymers with desired properties for specific applications. For example, the ADMET polymerization of undec-10-en-1-yl undec-10-enoate in the presence of methyl 10-undecenoate allows for the synthesis of polyesters with controlled molecular weights. encyclopedia.pub
The resulting telechelic polymers, capped with ester groups, can then be further modified. For instance, these ester-terminated polyolefins can be converted into telechelic diols, which are key precursors for materials like polyurethanes. nih.gov The process often involves the ADMET polymerization of a gem-dialkyl diene monomer to create amorphous "liquid rubbers," followed by hydrogenation to create the final telechelic polyolefin. nih.gov
Table 1: Control of Polyester Molecular Weight using Methyl 10-undecenoate in ADMET Polymerization This table is representative of findings in the field and compiled from conceptual data described in the sources.
| Monomer | Chain Stopper | Monomer/Stopper Ratio | Resulting Polymer Mn (kDa) |
| Bis(10-undecenoate) with Isosorbide | Methyl 10-undecenoate | 100:1 | ~25-30 |
| Undec-10-en-1-yl undec-10-enoate | Methyl 10-undecenoate | 50:1 | ~15-20 |
| Bis(10-undecenoate) with Glucarodilactone | Methyl 10-undecenoate | 25:1 | ~10-15 |
Data is illustrative based on principles discussed in sources. sigmaaldrich.commdpi.comencyclopedia.pub
Engineering of Semi-Crystalline Polymeric Materials
The long aliphatic chain inherent in the structure of this compound makes it an excellent candidate for designing semi-crystalline polymers. rsc.orgresearchgate.net Semi-crystalline polymers possess both amorphous and crystalline regions, a combination that often results in desirable mechanical properties, such as toughness and flexibility, along with good thermal stability. diva-portal.org
Polymers derived from this compound, particularly polyesters and poly(ester-amide)s, exhibit semi-crystalline behavior. rsc.orgresearchgate.net The long, flexible methylene (B1212753) (-CH2-) chains can pack into ordered crystalline lamellae, while disruptions in the chain, such as functional groups or branching, contribute to the amorphous regions. diva-portal.org
A study focused on the synthesis of renewable polyesters and poly(ester-amide)s from methyl 10-undecenoate demonstrated that the incorporation of amide functionalities into the polymer backbone significantly influences the material's properties. rsc.orgresearchgate.net While the purely aliphatic polyesters had glass transition temperatures below room temperature, the introduction of amide groups, which can form strong hydrogen bonds, led to the formation of semi-crystalline materials with melting points ranging from 22 °C to 127 °C. rsc.org
The degree of crystallinity and the melting behavior were found to be complex, often showing polymorphism and melting-recrystallization processes. rsc.org Crucially, the mechanical properties were directly linked to the semi-crystalline nature of these polymers. An increase in the proportion of amide functions led to a substantial increase in the Young's modulus, from 83 MPa to 363 MPa, indicating a much stiffer and stronger material. rsc.orgresearchgate.net
Table 2: Thermal and Mechanical Properties of Poly(ester-amide)s Derived from Methyl 10-undecenoate This table is based on the research findings reported in the cited literature.
| Amide Function Ratio (%) | Melting Point (Tₘ) | Young's Modulus (MPa) | Thermal Stability (T_d5%) |
| Low | ~22 °C | 83 | ~330 °C |
| Medium | Varies | - | ~340 °C |
| High | up to 127 °C | 363 | ~350 °C |
Source: Data derived from findings in references rsc.orgresearchgate.net.
The thermal stability of these materials is also noteworthy, with the temperature at 5% weight loss (a measure of degradation) typically falling in the range of 330–350 °C. rsc.org This indicates that polymers engineered from this compound are not only structurally versatile but also robust enough for demanding applications.
Catalytic Systems and Mechanistic Investigations
Homogeneous Catalysis in Methyl 10-Undecynoate (B13358998) Transformations
Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity for the functionalization of methyl 10-undecynoate. The solubility of the catalyst allows for mild reaction conditions and precise control over the chemical environment, facilitating detailed mechanistic investigations.
Palladium complexes are among the most versatile catalysts for carbon-carbon bond formation, and they have been employed in reactions involving terminal alkynes like this compound. These reactions are foundational in organic synthesis due to their broad functional group tolerance and mild reaction conditions. nobelprize.orgrsc.org Key palladium-catalyzed transformations applicable to this compound include the Sonogashira and Heck couplings.
The Sonogashira cross-coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction is a powerful method for the synthesis of disubstituted alkynes. In a specific application, this compound has been coupled with 4-bromoiodobenzene in the presence of a palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst. whiterose.ac.uk The reaction proceeds under mild, room temperature conditions in piperidine, which acts as both the solvent and the base. whiterose.ac.uk
The Mizoroki-Heck reaction, another cornerstone of palladium catalysis, typically involves the coupling of an unsaturated halide with an alkene. beilstein-journals.orgmdpi.com While the classical Heck reaction involves alkenes, variations for terminal alkynes have been developed. For instance, the palladium-catalyzed conjugate addition of terminal alkynes to α,β-unsaturated carbonyl compounds allows for the formation of γ,δ-alkynyl ketones and esters. psu.edu This type of transformation demonstrates the utility of palladium catalysis in functionalizing molecules with alkyne moieties.
Research has also explored the palladium-catalyzed addition of terminal alkynes to other alkynes, a reaction that can be directed to favor cross-coupling over self-coupling by using specific ligands, such as electron-rich, sterically hindered phosphines. acs.org These methodologies provide pathways to complex conjugated enynes, which are valuable synthetic intermediates. acs.org
| Reactants | Catalyst System | Solvent/Base | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| This compound, 4-Bromoiodobenzene | Pd(PPh₃)₄, CuI | Piperidine | Room Temperature, 20 h | Aryl-substituted Alkyne | whiterose.ac.uk |
The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for synthesizing substituted benzene (B151609) rings, catalyzed by a range of transition metals including cobalt, nickel, rhodium, and iridium. rsc.orgresearchgate.netrsc.orgjku.at This reaction assembles three alkyne molecules into a six-membered aromatic ring in a single operation. rsc.org When terminal alkynes are used, the regioselectivity of the addition (forming either 1,2,4- or 1,3,5-trisubstituted benzenes) is a key challenge controlled by the catalyst system. researchgate.netrsc.org
Various catalytic systems have been developed to control this regioselectivity. For example, nickel-based catalysts can be tuned to favor specific isomers depending on the electronic properties of the alkyne substrates. researchgate.net Similarly, iridium(I) complexes, when activated by co-catalysts like tin(II) chloride, can effectively catalyze the cyclotrimerization of terminal alkynes. chemistryviews.orgscite.ai Cobalt complexes, particularly those containing cyclopentadienyl (B1206354) (Cp) ligands, are also well-established catalysts for this transformation. jku.atnih.gov
While many studies focus on aryl or simple alkyl alkynes, this methodology has been extended to functionalized alkynes. In one such study, this compound was converted to its corresponding trisubstituted benzene derivative via cyclotrimerization. ethernet.edu.et This specific transformation utilized a heterogeneous palladium on carbon (Pd/C) catalyst, followed by reduction of the ester groups, demonstrating that the long aliphatic chain and ester functionality of this compound are compatible with cyclotrimerization conditions. ethernet.edu.et The resulting star-shaped molecule with a central aromatic core and three radiating ester-terminated chains is a precursor for producing primary hydroxyl groups, useful in polymer synthesis. ethernet.edu.et
| Catalyst System | Alkyne Substrate(s) | Product Type | Reference |
|---|---|---|---|
| NiCl₂/Zn, Ligand | Terminal Alkynes | Regioselective Trisubstituted Benzenes | researchgate.net |
| [IrCl(cod)]₂/SnCl₂ | Terminal Alkynes (Aryl, Alkyl, Ester) | 1,2,4- and/or 1,3,5-Trisubstituted Benzenes | scite.ai |
| Polymer-Supported CoCl₂ | Aryl Alkynes | 1,3,5-Triarylbenzenes | nih.gov |
| Pd/C | This compound | Tris(alkoxycarbonylalkyl)benzene | ethernet.edu.et |
Titanium-based catalysts are widely recognized for their role in esterification and transesterification reactions, often functioning as effective Lewis acids. google.com The functionalization of the ester group in a molecule like this compound typically involves transesterification, where the methyl group of the ester is exchanged with a different alcohol moiety. This reaction is crucial for producing a diverse range of esters from a common starting material and for the synthesis of polyesters. youtube.comnih.gov
Efficient transesterification of unsaturated fatty acid esters, such as methyl 10-undecenoate (a close structural analog to this compound), has been demonstrated using (cyclopentadienyl)titanium trichloride (B1173362) (CpTiCl₃) catalysts. youtube.com These catalysts have shown remarkable activity and selectivity for the transesterification of such esters with various primary and secondary alcohols. youtube.com The research indicates that these titanium catalysts are also effective for the depolymerization of aliphatic polyesters, highlighting their utility in chemical recycling processes. youtube.com
The development of heterogeneous titanium catalysts, such as those based on titanium dioxide (TiO₂), is also an active area of research for transesterification, particularly in biodiesel production. mdpi.com Mixed oxides like MgO-TiO₂ have been used to convert waste cooking oil into fatty acid methyl esters (FAME) at elevated temperatures and pressures. mdpi.com While these applications focus on triglycerides, the principles are applicable to the transesterification of monoesters like this compound.
| Catalyst | Substrate | Reaction | Key Features | Reference |
|---|---|---|---|---|
| (Cyclopentadienyl)titanium Trichlorides (e.g., CpTiCl₃) | Methyl 10-undecenoate | Transesterification with primary and secondary alcohols | High activity and selectivity; effective for polymerization and depolymerization. | youtube.com |
| Cu-deposited V₂O₅ | Ethyl-10-undecenoate | Transesterification with 1,4-cyclohexanedimethanol (B133615) | Recyclable catalyst; produces a diene monomer for polyesters. | nih.gov |
Rhodium-catalyzed hydroaminomethylation is a sophisticated tandem reaction that combines hydroformylation and reductive amination to convert alkenes directly into amines with an extended carbon chain. This process is highly atom-economical, producing only water as a byproduct. While typically applied to alkenes, its principles are relevant to the functionalization of unsaturated molecules. The hydroaminomethylation of methyl 10-undecenoate, the alkene counterpart to this compound, has been studied as a route to produce α,ω-bifunctional C12 compounds, which are valuable intermediates for polymers like Polyamide 12.
The reaction involves the rhodium-catalyzed hydroformylation of the alkene to form an aldehyde, which then undergoes condensation with an amine substrate followed by reduction to yield the final amine product. The use of rhodium catalysts modified with specific phosphine (B1218219) ligands, such as SulfoXantphos, is crucial for achieving high activity and selectivity.
A significant challenge in homogeneous catalysis is the recycling of the expensive rhodium catalyst. One effective solution is the use of a thermomorphic multiphase system (TMS), for example, one consisting of methanol (B129727) and n-dodecane. This system allows for the reaction to proceed in a single phase at an elevated temperature, while upon cooling, the system separates into two phases, enabling the catalyst to be retained and recycled. In a continuous process demonstrated in a miniplant, this approach led to a stable selectivity of 80% towards the desired amine product over 90 hours of operation. The total loss of rhodium was minimal, at only 2.5% of the initial amount used.
| Amine Substrate | Catalyst System | Yield of α,ω-bifunctional Product | Key Process Feature | Reference |
|---|---|---|---|---|
| Various amines (e.g., diethylamine) | Rhodium complex with SulfoXantphos ligand | Up to 96% | Thermomorphic multiphase system (TMS) for catalyst recycling | chemistryviews.org |
Homogeneous gold catalysis has become a powerful tool in organic synthesis, particularly for the activation of C-C multiple bonds like alkynes toward nucleophilic attack. rsc.orgbeilstein-journals.org Gold(I) and Gold(III) complexes are soft Lewis acids that can catalyze a wide array of transformations under mild conditions. nih.govnih.gov
A primary reaction methodology applicable to terminal alkynes such as this compound is hydration. organic-chemistry.org Gold-catalyzed hydration typically follows Markovnikov's rule, where the addition of water across the triple bond leads to the formation of a methyl ketone. organic-chemistry.org This transformation is highly regioselective and atom-economical. Various gold catalysts, such as those based on N-heterocyclic carbene (NHC) ligands like [(NHC)AuCl], have proven highly efficient for the hydration of both terminal and internal alkynes under acid-free conditions and with low catalyst loadings. organic-chemistry.org This method avoids the harsh conditions or toxic reagents (like mercury salts) used in traditional alkyne hydrations.
Beyond simple hydration, gold catalysts can facilitate more complex cascade reactions. For instance, gold-catalyzed intramolecular cyclization of substrates containing both an alkyne and a nucleophilic group (e.g., alcohols, amines, or carbonyls) is a common strategy for building heterocyclic frameworks. beilstein-journals.orgthieme-connect.dersc.org While not an intramolecular reaction for this compound itself, it highlights the potential for designing substrates derived from it to undergo such cyclizations. The choice of ligands and counterions on the gold catalyst can influence the reaction pathway and even induce enantioselectivity in certain transformations. thieme-connect.de
| Catalyst System | Substrate Type | Product | Key Features | Reference |
|---|---|---|---|---|
| [(NHC)AuCl] | Terminal/Internal Alkynes | Methyl Ketone | Acid-free conditions, low catalyst loading. | organic-chemistry.org |
| XPhosAuNTf₂ | Haloalkynes | α-Halomethyl Ketone | Atom-economical, wide functional group tolerance. | organic-chemistry.org |
| TiO₂-supported Au nanoparticles | Terminal Alkynes | Methyl Ketone | Heterogeneous, recyclable catalyst, tolerates acid-sensitive groups. | organic-chemistry.org |
Heterogeneous Catalysis Development
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the product mixture, potential for recycling and reuse, and enhanced stability under robust operating conditions. scispace.comlibretexts.org The development of heterogeneous catalysts for the transformation of bio-based platform molecules like this compound is a key area of green chemistry.
A notable example of a heterogeneous system for this specific substrate is the use of palladium on a solid carbon support (Pd/C) to catalyze the [2+2+2] cyclotrimerization of this compound. ethernet.edu.et This reaction creates a trisubstituted benzene core, converting the linear fatty acid ester into a complex star-shaped molecule. ethernet.edu.et The use of a solid-supported catalyst simplifies product purification, as the catalyst can be removed by simple filtration. ethernet.edu.et
Another major area for heterogeneous catalysis development is hydrogenation. libretexts.orgillinois.edu Finely divided metals such as palladium, platinum, and nickel, often deposited on inert supports like carbon, alumina (B75360) (Al₂O₃), or calcium carbonate (CaCO₃), are commonly used to hydrogenate carbon-carbon multiple bonds. libretexts.org For a substrate like this compound, this could involve:
Selective hydrogenation of the alkyne to an alkene: Using a "poisoned" catalyst, such as the Lindlar catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), can selectively reduce the alkyne to a cis-alkene (methyl 10-undecenoate) without further reduction to the alkane. libretexts.org
Complete hydrogenation: Using more active catalysts like Pd/C or Raney Nickel under a hydrogen atmosphere would lead to the full saturation of the alkyne, producing methyl undecanoate. libretexts.org
The development of heterogeneous catalysts also extends to transesterification reactions, where solid acid or base catalysts like modified titanium dioxide can be employed, offering a more sustainable alternative to homogeneous systems. mdpi.com These solid catalysts are crucial for large-scale production, such as in the synthesis of biodiesel or bio-based polymers. mdpi.com
Enzymatic and Biocatalytic Approaches (Conceptual Framework)
Enzymatic and biocatalytic methods are gaining traction for the synthesis and modification of specialty chemicals like this compound, offering advantages in selectivity and sustainability. mdpi.comeuropa.eu These approaches often utilize isolated enzymes or whole-cell systems to catalyze reactions under mild conditions. mdpi.commdpi.com
One conceptual application involves the use of lipases for the esterification of 10-undecynoic acid. For instance, lipase (B570770) from Thermomyces lanuginosus can catalyze the formation of starch 10-undecynoate, demonstrating the potential for enzymatic incorporation of the undecynoate moiety into biopolymers. rsc.org The efficiency of such enzymatic reactions can be influenced by factors like water concentration and the initial fatty acid concentration. rsc.org Lower water content generally favors the enzymatic synthesis thermodynamically, though a minimum amount is necessary for enzyme activity. rsc.org
Another area of exploration is the use of enzyme cascades for targeted modifications. europa.eunih.gov For example, a two-enzyme system involving an anion-dependent methyltransferase could theoretically be adapted for the specific methylation of precursor molecules to form derivatives of this compound. nih.gov Such systems can offer high regioselectivity and yield under optimized conditions. nih.gov The development of robust biocatalysts, through techniques like enzyme immobilization, is crucial for their industrial application, enhancing stability and reusability. mdpi.com
The following table outlines conceptual enzymatic approaches for reactions involving undecynoates:
| Enzyme Class | Reaction Type | Substrate(s) | Potential Product | Ref |
| Lipase | Esterification | 10-Undecynoic acid, Starch | Starch 10-undecynoate | rsc.org |
| Glycosyltransferase | Glycosylation | Activated undecynoate derivative, Sugar | Undecynoate-based glycolipid | mdpi.com |
| Methyltransferase | Methylation | A suitable precursor | This compound derivative | nih.gov |
Reaction Mechanism Elucidation
Understanding the reaction mechanisms of this compound is fundamental to controlling its transformations and designing new synthetic pathways.
The McLafferty rearrangement is a well-documented fragmentation pathway in the mass spectrometry of carbonyl compounds, including esters like this compound. wikipedia.orgyoutube.com This rearrangement occurs when a molecule contains a carbonyl group and a hydrogen atom on the γ-carbon. youtube.comlibretexts.org The process involves the transfer of this γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation. libretexts.org
For this compound, the presence of the ester functional group makes it susceptible to this type of fragmentation under electron ionization (EI) conditions in a mass spectrometer. The general mechanism can be either ionic or radical-mediated. wikipedia.org The study of such rearrangements provides insight into the intrinsic reactivity and stability of the molecule's radical cation. msu.edu The time scale for such rearrangements can be extremely fast, occurring on the femtosecond to picosecond timescale. msu.edu
The table below summarizes the key aspects of the McLafferty rearrangement:
| Feature | Description | Ref |
| Trigger | Electron ionization in mass spectrometry | wikipedia.org |
| Required Moiety | Carbonyl group and a γ-hydrogen | youtube.com |
| Process | γ-hydrogen transfer to carbonyl oxygen, β-cleavage | libretexts.org |
| Products | A neutral alkene and a radical cation | libretexts.org |
| Mechanism | Can be radical or ionic | wikipedia.org |
Free-radical reactions involving this compound are significant, particularly in addition and polymerization reactions. cdnsciencepub.com A free radical is a highly reactive species with an unpaired electron. byjus.commasterorganicchemistry.com The formation of this compound itself can proceed through a free-radical mechanism, for example, when its silver derivative is heated. cdnsciencepub.com In this case, a CH₃OOC(CH₂)₈C≡C• radical is proposed to be involved, which then abstracts a hydrogen atom. cdnsciencepub.com
The stability of radicals follows the order: tertiary > secondary > primary, and is enhanced by resonance. uomustansiriyah.edu.iq The presence of the alkyne group in this compound influences the reactivity of adjacent C-H bonds. Allylic and benzylic C-H bonds are notably weaker, making them susceptible to radical halogenation. masterorganicchemistry.com The reactivity of halogens in these reactions varies, with bromine being less reactive but more selective than chlorine. uomustansiriyah.edu.iq
Photochemical reactions, particularly thiol-yne additions, represent a powerful method for modifying this compound. wikipedia.orgnih.gov The thiol-yne reaction is a click chemistry process involving the addition of a thiol to an alkyne, typically initiated by UV irradiation or a radical initiator. wikipedia.org This reaction proceeds via a sulfanyl (B85325) radical and results in the formation of an alkenyl sulfide (B99878). wikipedia.org
The addition is generally anti-Markovnikov. wikipedia.org Visible-light photoredox catalysis has emerged as a milder and more efficient way to initiate these reactions, using organic dyes or inorganic semiconductors as photocatalysts. mdpi.comrsc.org For instance, methyl 10-undecenoate (a derivative of the subject compound) has been successfully functionalized via a thiol-ene reaction with cysteamine (B1669678) hydrochloride. nih.gov This highlights the utility of photochemical methods for creating novel derivatives from the undecenoate backbone. nih.gov These reactions can often be carried out in water, making them environmentally benign. nih.gov
The following table details a specific thiol-yne reaction involving a derivative of this compound:
| Reactants | Reaction Type | Conditions | Product | Ref |
| Methyl 10-undecenoate, Cysteamine hydrochloride | Thiol-ene addition | ABCN, Chloroform (B151607), 1,4-dioxane/ethanol (B145695), 85 °C | Methyl 11-(2-aminoethylthio) undecanoate | nih.gov |
Kinetic analysis provides quantitative insights into the rates and mechanisms of reactions involving this compound and related esters. nih.gov For instance, the kinetics of the hydrolysis of methyl acetate, a related ester, has been studied using catalysts like ion exchange resins. researchgate.net Such studies often reveal the dependence of the reaction rate on temperature, catalyst loading, and reactant concentrations. researchgate.net
In the context of biodiesel surrogates, detailed chemical kinetic models have been developed for methyl esters like methyl decanoate (B1226879) to understand their oxidation at various temperatures. osti.gov These models incorporate numerous elementary reactions, including initiation, H-atom abstraction, and isomerization. osti.gov For promoted reactions, such as the dehydration of methanol in the presence of methyl esters, kinetic studies have shown a change in the reaction pathway and a lowering of the apparent activation energy. mdpi.com For example, the apparent activation energy for methanol dehydration on H-ZSM-5 was lowered from 109 kJ mol⁻¹ to 83 kJ mol⁻¹ in the presence of methyl n-hexanoate. mdpi.com This type of analysis is crucial for optimizing reaction conditions and reactor design. rsc.org
Green Chemistry and Sustainable Synthesis Approaches
Application of Green Chemistry Principles in Methyl 10-undecynoate (B13358998) Research
The twelve principles of green chemistry provide a framework for chemists to design more sustainable chemical products and processes. In the realm of Methyl 10-undecynoate research, several of these principles are of particular relevance and are being actively explored to enhance the environmental profile of its synthesis and derivatization.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com An ideal reaction would have a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product. In the context of this compound, a common synthesis involves the esterification of 10-undecenoic acid with methanol (B129727).
The balanced chemical equation for this reaction is:
C₁₁H₂₀O₂ (10-undecenoic acid) + CH₄O (methanol) → C₁₂H₂₂O₂ (this compound) + H₂O (water)
To calculate the theoretical atom economy for this synthesis, we consider the molecular weights of the reactants and the desired product.
Theoretical Atom Economy Calculation for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|
| 10-Undecenoic Acid | C₁₁H₂₀O₂ | 184.28 |
| Methanol | CH₄O | 32.04 |
| Total Reactant Mass | 216.32 | |
| This compound | C₁₂H₂₂O₂ | 198.30 |
| Water | H₂O | 18.02 |
| Total Product Mass | | 216.32 |
The atom economy is calculated as:
(Molecular mass of desired product / Sum of molecular masses of all reactants) x 100%
(198.30 g/mol / 216.32 g/mol ) x 100% = 91.67%
This high theoretical atom economy indicates that the esterification reaction is inherently efficient in terms of incorporating reactant atoms into the final product. However, the actual efficiency of the process will also depend on the chemical yield and the amount of waste generated from solvents and catalysts.
Beyond atom economy, other metrics are used to assess the environmental impact of a chemical process by quantifying the amount of waste generated. The E-factor (Environmental Factor) and Process Mass Intensity (PMI) are two such key metrics. researchgate.net
E-factor: The mass ratio of waste to the desired product.
Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, catalysts, process aids) to the mass of the final product.
Illustrative Green Metrics for FAME (Biodiesel) Production
| Metric | Typical Range for Bulk Chemicals | Illustrative Values for FAME Production |
|---|---|---|
| E-factor | <1-5 | 0.5 - 2 |
| Process Mass Intensity (PMI) | 2-6 | 1.5 - 3 |
These values for FAME production, a process analogous to the synthesis of this compound, highlight that even with high atom economy, the use of solvents, catalysts, and workup procedures contribute to waste generation. Research efforts are focused on minimizing these contributions through catalyst recycling, solvent reduction, and process optimization.
The use of catalysts is a cornerstone of green chemistry, as they can significantly enhance reaction rates and selectivity, often under milder conditions than stoichiometric reagents. mdpi.com In the chemistry of this compound, catalytic methods are widely employed.
For instance, the transesterification of this compound with diols to produce renewable polyesters is often catalyzed by substances like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.com The use of a catalyst in small quantities is preferable to using stoichiometric amounts of reagents that would be consumed in the reaction and generate significant waste.
The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. In the context of this compound and related fatty acid esters, several innovative solvent strategies have been investigated.
One notable example is the use of thermomorphic multiphase systems (TMS) for the hydroesterification of Methyl 10-undecenoate. dntb.gov.ua In this process, a mixture of solvents, such as methanol and dodecane, allows for a homogeneous reaction at an elevated temperature. Upon cooling, the system separates into two phases, enabling the product to be isolated from one phase while the catalyst remains in the other, facilitating catalyst recycling. dntb.gov.ua
Supercritical carbon dioxide (scCO₂) has also emerged as a promising green solvent for the esterification of fatty acids. mdpi.comresearchgate.net scCO₂ is non-toxic, non-flammable, and readily available. Its properties can be tuned by adjusting temperature and pressure, allowing for control over reaction rates and selectivity. The use of scCO₂ can also simplify product separation, as it can be easily removed by depressurization. mdpi.comresearchgate.net
Leveraging Renewable Resource Utilization
A key principle of green chemistry is the use of renewable rather than depleting feedstocks. arkema.com this compound is an excellent example of a chemical derived from a renewable resource. It is primarily obtained from castor oil, a vegetable oil extracted from the seeds of the Ricinus communis plant. researchgate.netemerald.com
The synthesis of this compound from castor oil typically involves the pyrolysis of methyl ricinoleate (B1264116), the main component of castor oil. researchgate.netniscpr.res.in This process cleaves the ricinoleate molecule to yield Methyl 10-undecenoate and heptaldehyde. researchgate.netniscpr.res.in The use of castor oil as a starting material not only reduces reliance on fossil fuels but also provides a biodegradable and non-toxic feedstock.
The renewability of this compound makes it an attractive building block for the synthesis of a wide range of bio-based materials, including polymers and lubricants. emerald.com
Designing Derived Materials for Inherent Degradation
The final principle of green chemistry relevant to this compound is the design of products that can degrade into harmless substances at the end of their lifecycle. mdpi.com The presence of ester linkages in polymers derived from this compound makes them susceptible to hydrolysis and biodegradation. uni-konstanz.de
Aliphatic polyesters, such as those synthesized from this compound and various diols, are known to be biodegradable. mdpi.comdntb.gov.ua The rate of biodegradation can be influenced by several factors, including the chemical structure of the polymer, its crystallinity, and the environmental conditions. mdpi.com For instance, incorporating more flexible monomer units or reducing the crystallinity of the polymer can enhance its degradability. mdpi.commdpi.com
Research in this area focuses on tailoring the structure of polymers derived from this compound to achieve a desired balance of performance properties during use and rapid degradation upon disposal. uni-konstanz.de
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For methyl 10-undecynoate (B13358998), ¹H, ¹³C, and, for specific derivatives, ¹¹B NMR are particularly informative.
Proton NMR (¹H-NMR) spectroscopy of methyl 10-undecynoate reveals distinct signals corresponding to the various types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.
A typical ¹H-NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) would exhibit the following characteristic peaks:
A singlet for the methyl ester protons (-OCH₃) typically appears around 3.6 ppm. prepchem.com
A triplet corresponding to the methylene (B1212753) group adjacent to the ester carbonyl (-CH₂COOCH₃) is usually found around 2.35 ppm. prepchem.com
A complex multiplet for the long chain of methylene groups (-CH₂-) is observed in the region of 1.3 ppm. prepchem.com
A signal for the terminal alkyne proton (-C≡CH) is expected between 2-3 ppm. orgchemboulder.com
The integration of these peaks provides a ratio of the number of protons in each unique environment, confirming the molecular structure.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| -OCH₃ | ~3.6 | Singlet |
| -CH₂CO₂- | ~2.35 | Broad Envelope |
| -(CH₂)₆- | ~1.3 | Broad Singlet |
| -CH₂CH= | ~2.35 | Broad Envelope |
| =CHB | ~5.38 | Doublet |
Data sourced from studies on hydroborated this compound. prepchem.com
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C-NMR are more spread out than in ¹H-NMR, often allowing for the resolution of every carbon atom. libretexts.org
Key signals in the ¹³C-NMR spectrum of this compound include:
The carbonyl carbon of the ester group (-COO-) appears significantly downfield, typically in the range of 170-180 ppm.
The carbons of the terminal alkyne (-C≡CH) resonate in the region of 60-90 ppm.
The carbon of the methyl ester (-OCH₃) is found around 51 ppm.
The various methylene carbons (-CH₂-) of the long aliphatic chain produce a series of peaks between 24 and 35 ppm. jst.go.jp
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C=O | 174.1 |
| -OCH₃ | 51.4 |
| -C≡CH | 84.6 |
| -C≡C H | 68.1 |
| -C H₂-C≡ | 18.4 |
Note: These are predicted values and can vary slightly based on the solvent and experimental conditions.
When this compound is used as a precursor for the synthesis of boron-containing derivatives, such as in the formation of carboranes, Boron-11 NMR (¹¹B-NMR) becomes an essential analytical tool. jst.go.jp ¹¹B-NMR provides direct information about the chemical environment of the boron atoms. huji.ac.ilmagritek.com
For instance, in the synthesis of o-carborane (B102288) derivatives from this compound, the ¹¹B-NMR spectrum would show characteristic signals for the boron atoms within the carborane cage. jst.go.jp The chemical shifts and multiplicities of these signals can confirm the successful incorporation of the boron cluster and provide insights into its structure. The chemical shifts in ¹¹B-NMR are highly dependent on the coordination and bonding of the boron atom. sdsu.edu For example, a study on the synthesis of a carborane-containing acid derived from this compound reported ¹¹B{¹H}-NMR chemical shifts in the range of -13.2 to -2.5 ppm. jst.go.jp
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound displays several characteristic absorption bands:
A sharp, weak absorption band around 3300 cm⁻¹ is indicative of the stretching vibration of the terminal alkyne C-H bond (≡C-H).
The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears as a weak band in the region of 2100-2260 cm⁻¹.
A strong, sharp absorption band is observed around 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group.
Stretching vibrations of the C-H bonds in the aliphatic chain are seen in the 2850-3000 cm⁻¹ region. libretexts.org
The C-O stretching vibration of the ester group gives rise to bands in the 1000-1300 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| ≡C-H | Stretch | ~3300 |
| C≡C | Stretch | 2100 - 2260 |
| C=O (Ester) | Stretch | ~1740 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₂H₂₀O₂), the molecular weight is 196.29 g/mol . nist.gov In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at an m/z corresponding to this molecular weight.
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high level of accuracy allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound, an HR-MS analysis would confirm the molecular formula C₁₂H₂₀O₂ by providing a highly accurate mass measurement. semanticscholar.org For example, a study involving a derivative of this compound used HR-MS to confirm the elemental composition of the synthesized compound. jst.go.jp
The fragmentation pattern observed in the mass spectrum can also yield valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangement.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymer Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed analysis of synthetic polymers, including those derived from this compound. This method allows for the determination of absolute molecular weights of oligomers, providing a distinct advantage over relative molecular weight data obtained from chromatographic techniques. waters.com
In the analysis of polymers, MALDI-TOF MS can reveal the mass of individual oligomeric species, which in turn can be used to deduce the chemical composition and the nature of the end-groups. lcms.cz For instance, the analysis of poly(methyl methacrylate) (PMMA), a polymer with a repeating unit structurally similar to potential polymers of this compound, demonstrates that MALDI-TOF MS can provide detailed information about the polymer's structure and the polymerization process. lcms.cz The resulting spectrum displays a distribution of peaks, each corresponding to a specific oligomer, allowing for the calculation of the repeating unit mass and the identification of end-groups. waters.comlcms.cz
A key consideration in MALDI-TOF MS for polymer analysis is the ionization process. While proteins and peptides are typically ionized via protonation, synthetic polymers are often ionized by cationization, forming adducts with metal ions like Na⁺, K⁺, or Ag⁺. waters.com The choice of matrix and cationizing agent is crucial for obtaining high-quality spectra.
One limitation of MALDI-TOF MS is that it is most accurate for polymers with a narrow molecular weight distribution, typically with a polydispersity index (PDI) of less than 1.2. waters.comnih.gov For more polydisperse samples, the technique can sometimes fail to provide accurate molecular weight values due to mass discrimination effects. nih.gov To address this, MALDI-TOF MS can be coupled with fractionation techniques like Size Exclusion Chromatography (SEC), where fractions are collected and analyzed offline. waters.com
The data obtained from MALDI-TOF MS analysis of a polymer sample can be presented in a table format, detailing the mass-to-charge ratio (m/z) of observed peaks and their corresponding degree of polymerization.
Table 1: Illustrative MALDI-TOF MS Data for a Hypothetical Polymer of this compound
| Observed m/z | Degree of Polymerization (n) | Calculated Mass (Monomer + Initiator + Cation) |
| 1000.5 | 5 | [Calculated Value] |
| 1182.6 | 6 | [Calculated Value] |
| 1364.7 | 7 | [Calculated Value] |
| 1546.8 | 8 | [Calculated Value] |
| 1728.9 | 9 | [Calculated Value] |
Chromatography Techniques
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers derived from this compound. rsc.orgchromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and have a longer elution time. chromatographyonline.com
SEC is widely used to determine key molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are critical for understanding the physical and mechanical properties of the resulting polymeric materials. For example, in the synthesis of polyesters and poly(ester-amide)s from methyl 10-undecenoate (a closely related monomer), SEC was used to confirm the formation of polymers with relatively high molar masses. rsc.orgresearchgate.net
The choice of mobile phase is crucial for an effective SEC separation, as it must be a good solvent for the polymer to prevent interactions with the stationary phase. chromatographyonline.com For many synthetic polymers, tetrahydrofuran (B95107) (THF) is a common mobile phase. nih.govd-nb.info The development of ultra-high performance size-exclusion chromatography (UHP-SEC) has significantly reduced analysis times (to as little as 2-4 minutes) and improved resolution compared to conventional SEC. nih.govd-nb.info
Table 2: Typical SEC Data for a Polymer Derived from this compound
| Parameter | Value |
| Number-Average Molecular Weight (Mn) ( g/mol ) | [Typical Value] |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | [Typical Value] |
| Polydispersity Index (PDI) | [Typical Value] |
| Elution Volume (mL) | [Typical Value] |
Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of chemical reactions involving this compound. umass.edulibretexts.org By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material (reactant) and the appearance of the product. umass.eduwordpress.com
The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). umass.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. A change in the spot pattern over time provides a qualitative assessment of the reaction's progress. wordpress.com
For compounds that are not colored, visualization can be achieved using methods such as UV light, where compounds that absorb UV light appear as dark spots on a fluorescent background, or by staining with reagents like iodine vapor. umass.edu TLC is an invaluable tool for optimizing reaction conditions, such as reaction time, temperature, and catalyst concentration, in the synthesis of derivatives of this compound. sigmaaldrich.com
Table 3: Illustrative TLC Data for a Reaction of this compound
| Compound | Rf Value (in a given solvent system) | Observation |
| This compound (Starting Material) | [Typical Rf Value] | Spot diminishes over time |
| Product | [Typical Rf Value] | Spot appears and intensifies over time |
Thermal Analysis of Derived Polymeric Materials
Thermal analysis techniques are essential for characterizing the thermal properties of polymers derived from this compound. thaiscience.info These properties are critical for determining the material's processing conditions and end-use applications. The two primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. mt.comhitachi-hightech.com It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hitachi-hightech.comresearchgate.net For example, in the study of polyesters and poly(ester-amide)s derived from methyl 10-undecenoate, DSC revealed that while the glass transition temperatures were below room temperature, the incorporation of amide groups led to semi-crystalline materials with melting points ranging from 22 °C to 127 °C. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. thaiscience.infomt.com TGA is used to evaluate the thermal stability of a polymer and to determine the temperature at which it starts to decompose. thaiscience.info For instance, most of the polyesters synthesized from methyl 10-undecenoate exhibited good thermal stability, with the temperature at 5% weight loss (T5%) occurring in the range of 330–350 °C. rsc.orgresearchgate.net
Table 4: Typical Thermal Properties of a Polymer Derived from this compound
| Thermal Property | Technique | Typical Value (°C) |
| Glass Transition Temperature (Tg) | DSC | [Typical Value] |
| Melting Temperature (Tm) | DSC | [Typical Value] |
| Decomposition Temperature (Td, 5% weight loss) | TGA | [Typical Value] |
Theoretical and Computational Studies of Methyl 10 Undecynoate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like methyl 10-undecynoate (B13358998). These calculations provide a detailed picture of the electron distribution and energy landscapes of chemical reactions.
The electronic structure of methyl 10-undecynoate is characterized by the interplay between the electron-withdrawing ester group and the electron-rich terminal alkyne. DFT calculations can be employed to predict various electronic properties. wavefun.com
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized on the C≡C triple bond, making it susceptible to electrophilic attack. The LUMO, conversely, would be influenced by the carbonyl group of the ester, indicating a site for nucleophilic attack.
The electrostatic potential surface of the molecule can also be mapped, visually representing the electron-rich and electron-poor regions. This would show a negative potential around the oxygen atoms of the ester group and the alkyne's triple bond, and a positive potential around the hydrogen atoms. mdpi.com
Note: These values are illustrative and would need to be calculated using specific DFT methods and basis sets.
These calculations are crucial for understanding the molecule's intrinsic reactivity and how it might interact with other reagents or in different chemical environments. nih.gov
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this includes modeling reactions at both the alkyne and ester functionalities. DFT can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org
For instance, the mechanism of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound can be computationally explored. Calculations would reveal the energetics of the catalytic cycle, including the formation of a copper acetylide intermediate and the subsequent cycloaddition with an azide (B81097). researchgate.net The activation barriers for each step can be calculated, providing a quantitative measure of the reaction's feasibility and rate. acs.org
Similarly, the hydrolysis of the ester group can be modeled to understand its stability under different pH conditions. The transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon can be located, and the associated energy barrier calculated.
Table 2: Illustrative Calculated Activation Energies for Reactions of this compound
| Reaction | Reagents | Calculated Activation Energy (kcal/mol) | Implication |
|---|---|---|---|
| CuAAC | Benzyl Azide, Cu(I) catalyst | 15-20 | Favorable reaction, consistent with "click" chemistry principles. |
| Hydrosilylation | Triethylsilane, Pt catalyst | 20-25 | Feasible reaction for functionalization of the alkyne. |
| Ester Hydrolysis (acid-catalyzed) | H₃O⁺ | 25-30 | Indicates moderate stability under acidic conditions. |
| Ester Hydrolysis (base-catalyzed) | OH⁻ | 15-20 | Suggests higher susceptibility to hydrolysis under basic conditions. |
Note: These are representative values. Actual values depend on the level of theory and reaction conditions modeled.
By comparing the energy barriers of competing reaction pathways, it is possible to predict the selectivity of a reaction. rsc.orgresearchgate.net
Molecular Dynamics Simulations (e.g., for Polymer Behavior)
While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for exploring the behavior of large systems over time, such as polymers. rsc.org Polymers derived from this compound, for example, through polymerization of the alkyne group, would have a long hydrocarbon chain with pendant methyl ester groups.
MD simulations can model the conformational dynamics of these polymer chains in different environments (e.g., in a solvent or in the bulk material). unlv.eduacs.org By defining a force field that describes the interactions between all atoms in the system, the trajectory of the atoms can be calculated over time. acs.org This allows for the prediction of macroscopic properties from the collective behavior of the molecules.
For a polymer of this compound, MD simulations could be used to study:
Chain Conformation: The simulations can predict the average shape and size of the polymer chains, such as the radius of gyration. aip.org
Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, changes in mobility and density can be observed, allowing for the prediction of the glass transition temperature.
Mechanical Properties: Stress-strain behavior can be simulated by applying external forces to the polymer system, providing insights into properties like the Young's modulus.
Interactions with other molecules: The interaction of the polymer with solvents, plasticizers, or other polymers can be modeled to understand miscibility and swelling behavior. nih.govmdpi.com
Table 3: Illustrative Properties of a Simulated Poly(this compound) Melt
| Property | Simulated Value | Significance |
|---|---|---|
| Radius of Gyration (Rg) for a 100-mer chain | ~3.5 nm | Provides a measure of the polymer coil size in the melt. |
| Glass Transition Temperature (Tg) | ~50-70 °C | Indicates the temperature at which the material transitions from a rigid to a more flexible state. |
| Self-Diffusion Coefficient at 400 K | ~1 x 10⁻⁸ cm²/s | Reflects the mobility of the polymer chains in the melt. |
Note: These values are hypothetical and would be the output of specific MD simulations.
Prediction of Structure-Reactivity Relationships
By combining computational data with experimental results, it is possible to develop quantitative structure-reactivity relationships (QSAR). researchgate.net These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity.
For derivatives of this compound, a QSAR model could be developed to predict the rate of a particular reaction based on the properties of substituents on the molecule. For example, if derivatives with different substituents on the ester group (e.g., ethyl, propyl) are synthesized, their reactivity in a specific reaction can be measured. Computational chemistry can then be used to calculate a variety of descriptors for each derivative. mdpi.com
Statistical methods, such as multiple linear regression, can then be used to find a mathematical equation that links the descriptors to the observed reactivity. jmchemsci.com
Table 4: Illustrative QSAR Model for a Hypothetical Reaction of this compound Derivatives
log(k) = c₀ + c₁ * E(LUMO) + c₂ * q(Cα) + c₃ * Vbur
Where:
log(k) is the logarithm of the reaction rate constant.
E(LUMO) is the energy of the LUMO.
q(Cα) is the calculated partial charge on the alkyne carbon.
Vbur is a descriptor for the steric bulk of a substituent.
c₀, c₁, c₂ , and c₃ are coefficients determined from the regression analysis.
Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. researchgate.net This approach is particularly valuable in fields like materials science and drug discovery, where the efficient screening of large numbers of potential molecules is crucial. jmchemsci.comnih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Functionalization and Derivatization Strategies
The terminal alkyne group of methyl 10-undecynoate (B13358998) is a gateway to a vast array of chemical transformations. Researchers are continuously developing novel strategies to functionalize this moiety, creating derivatives with tailored properties.
One of the most prominent strategies is the thiol-yne reaction , a form of "click chemistry" that allows for the efficient and specific addition of thiol-containing molecules to the alkyne. mdpi.comresearchgate.net This reaction can be controlled to achieve either mono-addition, resulting in a vinyl sulphide, or double addition, yielding a dithioether. This method has been successfully used to synthesize new diols and polyols, which are crucial precursors for polyurethanes. researchgate.netresearchgate.net
Another key functionalization method is cyclotrimerization . Catalyzed by transition metals, this reaction joins three methyl 10-undecynoate molecules to form an aromatic ring structure. mdpi.comacs.org Subsequent reduction of the ester groups yields bio-based aromatic triols, which are valuable components for creating crosslinked polyurethanes. mdpi.comresearchgate.net
Furthermore, the alkyne can participate in 1,3-dipolar cycloaddition reactions . For instance, reacting methyl 10-undecenoate (a closely related precursor) with nitrile oxides generated from aldoximes leads to the formation of isoxazoline (B3343090) derivatives, a class of heterocyclic compounds with potential biological activities. rsc.org The alkyne functionality of this compound is also amenable to creating novel hydrogels through cycloaddition with azide-functionalized polymers in the presence of a copper(I) catalyst. acs.org
The table below summarizes some of the key functionalization strategies being explored.
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
| Thiol-yne Coupling | Thiols (e.g., 2-mercaptoethanol), Radical Initiator | Vinyl sulphide-containing diols, Polyols | researchgate.nettechscience.cn |
| Cyclotrimerization | Transition-metal catalysts | Aromatic triols | mdpi.comacs.org |
| Hydrosilylation | Silanes | Silyl-functionalized monomers | mdpi.com |
| 1,3-Dipolar Cycloaddition | Azide-functionalized polymers, Cu(I) catalyst | Crosslinked hydrogels | acs.org |
| Carborane Synthesis | Decaborane (B607025) (B₁₀H₁₄) | Carborane-containing acids | researchgate.net |
Advanced Material Design and Engineering Applications
The derivatives of this compound are pivotal in the design of advanced polymers and materials. The polyols and diols synthesized from this compound serve as fundamental building blocks for polyurethanes (PUs). researchgate.netscispace.com By varying the structure and functionality of these bio-based monomers, researchers can precisely engineer the properties of the resulting PUs, creating everything from soft elastomers to rigid plastics. google.com
For example, linear thermoplastic PUs have been synthesized by polymerizing diols derived from this compound with commercial diisocyanates like 4,4'-methylenebis(phenyl isocyanate) (MDI). mdpi.com These materials exhibit promising thermal and mechanical properties. Crosslinked PU networks are formed when using the triols from cyclotrimerization, resulting in materials with higher glass transition temperatures. researchgate.net
The incorporation of this compound derivatives can also impart specific functionalities to materials. For instance, PUs synthesized from copolymerized this compound and 10-undecynyl alcohol can be further modified to enhance surface hydrophilicity and confer antimicrobial properties. scispace.com This opens up potential applications in biomedical devices and advanced coatings.
Bio-Inspired Chemical Synthesis and Polymer Science Innovations
This compound is itself a product of bio-inspired chemistry, as it is derived from undecylenic acid, which is obtained through the pyrolysis of castor oil. mdpi.comresearchgate.net This renewable origin is a major driver of its use in developing sustainable polymers. The research focus is on leveraging its structure to create bio-based alternatives to petroleum-derived monomers.
A significant innovation lies in its use in creating complex molecular architectures. For example, it has been used as an exogenous carboxylate in fermentation processes with genetically engineered microorganisms. oup.com This allows for the in-situ creation of novel building blocks that are then incorporated into natural product-like scaffolds, demonstrating a powerful combination of biosynthesis and synthetic chemistry. oup.com
The field is moving towards creating polymers where the fatty acid-derived chain is part of the main polymer backbone, rather than a side chain. google.com This approach, utilizing monomers derived from this compound, aims to create materials with unique properties influenced by the long aliphatic chain, such as hydrophobicity and flexibility. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
While direct research linking AI and this compound is still nascent, the broader field of chemical discovery is increasingly integrating these powerful computational tools. AI and machine learning (ML) are poised to accelerate the exploration of this compound's potential in several ways.
ML algorithms can be trained on existing data from reactions like thiol-yne coupling and polymerization to predict the properties of new, unsynthesized polymers. By inputting different monomer ratios or functional groups, these models could forecast characteristics like glass transition temperature, tensile strength, and solubility, significantly reducing the experimental workload.
AI can also aid in designing novel derivatization strategies. By analyzing the reactivity of the alkyne and ester groups, AI tools could propose new reaction pathways or catalysts to synthesize molecules with desired functionalities. This is particularly relevant for discovering new bioactive compounds or specialized monomers. Furthermore, computational modeling can simulate the self-assembly and interaction of polymers derived from this compound, aiding in the design of materials for specific applications like drug delivery or self-healing coatings.
Development of Scalable and Industrially Relevant Processes
For this compound and its derivatives to make a significant impact, the development of scalable and economically viable industrial processes is essential. Research in this area focuses on optimizing the synthesis of the monomer itself and the subsequent polymerization reactions.
The synthesis of this compound from 10-undecenoic acid involves steps like bromination and dehydrobromination, which are well-established chemical procedures. researchgate.nettechscience.cn Current research aims to improve the efficiency and yield of these processes. For instance, one reported method involves reacting 10-undecynoic acid with methanol (B129727) and trimethyl orthoformate over an Amberlist 15 resin, followed by purification via fractional distillation, achieving an 87% yield. techscience.cn
Process intensification is another key goal. This includes exploring continuous flow reactors instead of batch processes, which can offer better control over reaction conditions, improved safety, and higher throughput. The use of efficient and recyclable catalysts for functionalization reactions like cyclotrimerization and thiol-yne coupling is also a critical area of investigation to reduce waste and cost. The ultimate aim is to establish a robust and sustainable supply chain, from the agricultural sourcing of castor oil to the final production of high-performance bio-based materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 10-undecynoate, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters, as demonstrated in studies using rhodium or palladium catalysts. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., tetrahydrofuran vs. dimethylformamide), and catalyst loading (0.5–2 mol%) critically affect yield (reported 65–85%) and byproduct formation . Purity is assessed via GC-MS or HPLC, with solvent recrystallization (e.g., hexane/ethyl acetate) used to remove unreacted precursors .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from structural analogs?
- Key techniques include:
- IR spectroscopy : A sharp alkyne C≡C stretch at ~2110 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .
- ¹³C NMR : Peaks at δ 67–70 ppm (sp-hybridized carbons) and δ 170 ppm (ester carbonyl) .
- MS : Molecular ion [M+H]⁺ at m/z 196.3 and fragment ions at m/z 123 (loss of –COOCH₃) .
Discrepancies in spectral data (e.g., shifted alkyne peaks due to solvent polarity) require cross-validation with reference databases like NIST Chemistry WebBook .
Q. How can researchers mitigate oxidative degradation of this compound during storage?
- Store under inert gas (argon/nitrogen) at –20°C in amber vials. Antioxidants like BHT (0.01% w/v) in hexane solutions reduce radical-mediated alkyne oxidation. Regular purity checks via TLC (Rf = 0.5 in hexane:EtOAc 7:3) are recommended .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported enzymatic interactions of this compound with cytochrome P-450 isozymes?
- Jacob et al. (1986) noted in vitro inactivation of lauric acid ω-hydroxylases by 10-undecynoic acid (a hydrolysis product) but no in vivo effects . To reconcile this:
- Use isotopic labeling (e.g., ¹⁴C-methyl ester) to track hydrolysis rates in hepatic microsomes.
- Compare LC-MS/MS metabolomic profiles of in vitro vs. in vivo models to identify competing detoxification pathways (e.g., glutathione conjugation) .
Q. How can computational modeling optimize the regioselectivity of this compound in cyclotrimerization reactions?
- Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states for alkyne trimerization. Adjusting ligand steric effects (e.g., bulky phosphines) directs regioselectivity toward 1,3,5-trisubstituted benzene derivatives over linear oligomers. Experimental validation via kinetic studies (monitoring intermediates via in situ IR) is critical .
Q. What methodological pitfalls arise when analyzing this compound in complex matrices (e.g., biological fluids), and how are they addressed?
- Challenges include matrix interference (e.g., phospholipids in plasma) and esterase-mediated hydrolysis. Solutions:
- Sample prep : Solid-phase extraction (C18 columns) with 0.1% formic acid to stabilize the ester bond.
- Analytical : Use UPLC-QTOF-MS with collision-induced dissociation (CID) to distinguish parent compound from metabolites .
Data Interpretation & Reproducibility
Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity while minimizing cytotoxicity?
- Follow OECD guidelines:
- Dose range : 0.1–100 µM, with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays to determine IC₅₀.
- Controls : Include unsaturated ester analogs (e.g., methyl 10-undecenoate) to isolate alkyne-specific effects .
Q. What statistical approaches are appropriate for meta-analyses of this compound’s physicochemical properties across disparate studies?
- Use random-effects models to account for heterogeneity in reported logP values (2.8–3.2) or melting points (–5°C to 3°C). Sensitivity analyses should exclude outliers from studies using non-standardized purity criteria (e.g., <95% by HPLC) .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | 196.3 g/mol | |
| Boiling point | 275°C (lit.) | |
| logP (octanol-water) | 3.1 (calc. via ChemAxon) | |
| Solubility in ethanol | >100 mg/mL |
Table 2. Common Contaminants in Synthetic Batches
| Contaminant | Source | Removal Method |
|---|---|---|
| Methyl 10-undecenoate | Partial hydrogenation | Column chromatography |
| Unreacted alkyne precursors | Incomplete cyclotrimerization | Recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
